In-Depth Technical Guide: 5-Methyl-3-nitro-1H-pyrazole
In-Depth Technical Guide: 5-Methyl-3-nitro-1H-pyrazole
Executive Summary
5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical heterocyclic building block in the fields of high-energy density materials (HEDMs) and pharmaceutical chemistry.[1] As a mononitro pyrazole derivative, it serves as a gateway intermediate for the synthesis of advanced energetic compounds, such as 3,4-dinitropyrazole (DNP) and trinitromethyl-functionalized oxidizers.
This guide addresses the specific challenges associated with this compound: tautomeric ambiguity , regioselective synthesis , and functionalization . Unlike its 4-nitro isomer, which is easily accessible via standard electrophilic aromatic substitution, the 3-nitro isomer requires specialized synthetic protocols involving rearrangement or cyclization strategies to bypass thermodynamic wells.
Chemical Identity & Tautomerism
The reactivity of 5-methyl-3-nitro-1H-pyrazole is defined by its annular tautomerism.[1] In solution and the solid state, the proton on the pyrazole nitrogen oscillates between N1 and N2, effectively making the 3-nitro and 5-nitro positions equivalent in the unsubstituted parent structure.
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Tautomer A: 5-Methyl-3-nitro-1H-pyrazole (Nitro group at position 3 relative to NH).[1]
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Tautomer B: 3-Methyl-5-nitro-1H-pyrazole (Nitro group at position 5 relative to NH).[1]
While often used interchangeably, the specific tautomer becomes fixed upon N-alkylation, leading to distinct regioisomers with vastly different electronic properties.
Tautomeric Equilibrium Diagram
Caption: The dynamic equilibrium between the 3-nitro and 5-nitro forms. In non-polar solvents, the intramolecular hydrogen bond often stabilizes the 3-nitro tautomer.
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 34334-96-8 | |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| Melting Point | 121 °C | Distinct from 4-nitro isomer (~134 °C) |
| Density (Crystal) | ~1.57 g/cm³ | Estimated based on 3-nitropyrazole analogs |
| pKa | ~9.5 - 10.0 | Weakly acidic due to nitro-group electron withdrawal |
| Appearance | White to pale yellow crystals | |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Poor solubility in water |
Advanced Synthesis: The Rearrangement Protocol
Direct nitration of 3-methylpyrazole with mixed acid predominantly yields 3-methyl-4-nitropyrazole due to the high electron density at the 4-position.[1] To install the nitro group at the 3-position, one must utilize the Habraken Rearrangement (thermal rearrangement of N-nitropyrazoles).
Mechanistic Pathway[1][2][3][4][5]
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N-Nitration: Reaction of 3-methylpyrazole with acetyl nitrate (generated in situ) yields 1-nitro-3-methylpyrazole.[1]
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Thermal Rearrangement: Heating the N-nitro intermediate induces a [1,5]-sigmatropic shift (or radical dissociation-recombination), moving the nitro group from Nitrogen to Carbon (C3 or C5).[1]
Step-by-Step Experimental Protocol
Safety: This reaction involves energetic intermediates.[1][2] Use blast shields and conduct strictly in a fume hood.
Phase 1: Synthesis of N-Nitro Intermediate[1]
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Reagents: 3-Methylpyrazole (10 mmol), Acetic Anhydride (excess), Fuming Nitric Acid (12 mmol).
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Procedure:
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Cool acetic anhydride to 0°C. Slowly add fuming HNO₃, maintaining temp < 5°C (exothermic!).
-
Add 3-methylpyrazole dropwise.[1] Stir at 0°C for 1 hour.
-
Quench mixture into ice water. The N-nitro derivative (1-nitro-3-methylpyrazole) will precipitate or oil out.[1]
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Extract with dichloromethane (DCM), wash with bicarbonate, dry over MgSO₄, and concentrate carefully (N-nitro compounds are potentially unstable).
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Phase 2: Thermal Rearrangement to 5-Methyl-3-nitro-1H-pyrazole[1]
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Solvent: Benzonitrile or Anisole (High boiling point required).[1][3]
-
Procedure:
-
Dissolve the N-nitro intermediate in benzonitrile.[1]
-
Heat to 140–150°C for 2–4 hours. Monitor by TLC or HPLC.[1]
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The nitro group migrates from N to C3/C5.[1]
-
Cool the solution. The product often crystallizes upon cooling or addition of hexanes.
-
Purification: Recrystallize from ethanol/water to remove any 4-nitro isomer byproducts.[1]
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Synthesis Workflow Diagram
Caption: The "Habraken Rearrangement" route bypasses the 4-position preference of electrophilic substitution.
Reactivity & Functionalization[1][2][4][7]
Regioselective N-Alkylation
When alkylating 5-methyl-3-nitro-1H-pyrazole (e.g., with methyl iodide or benzyl bromide), two isomers are formed.[1] The ratio depends heavily on the base and solvent conditions.
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Isomer 1 (1,5-dimethyl-3-nitropyrazole): Often favored by steric freedom.[1]
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Isomer 2 (1,3-dimethyl-5-nitropyrazole): Often favored in polar aprotic solvents where the specific tautomer is stabilized.[1]
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Separation: Isomers typically have distinct R_f values on silica gel (EtOAc/Hexane systems) due to the dipole difference created by the nitro group's position relative to the N-alkyl chain.
Reduction to Amines
The nitro group can be reduced to an amine (3-amino-5-methylpyrazole) using:
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Catalytic Hydrogenation: H₂, Pd/C in MeOH.
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Chemical Reduction: SnCl₂ / HCl or Fe / NH₄Cl.[1]
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Note: The resulting amine is air-sensitive and should be used immediately or stored as a salt (HCl).[1]
Energetic Salts
The acidic NH proton (pKa ~10) allows for the formation of ionic salts with nitrogen-rich bases (e.g., ammonia, hydrazine, 1,2,4-triazole). These salts exhibit higher density and better detonation velocities than the neutral parent, making them prime candidates for insensitive munitions.
Applications in Energetic Materials
5-Methyl-3-nitro-1H-pyrazole is a strategic precursor for 3,4-Dinitropyrazole (DNP) .[1]
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Pathway: Nitration of the 3-nitro derivative forces the second nitro group into the 4-position (the most activated remaining site).
-
Significance: DNP is a melt-cast explosive (MP ~88°C) with performance comparable to TNT but with lower sensitivity.[1]
References
-
PubChem. 5-methyl-3-nitro-1H-pyrazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Janssen, J. W., & Habraken, C. L. (1971). Rearrangement of N-nitropyrazoles.[1] The Journal of Organic Chemistry. (Fundamental work on N-nitro rearrangement).
-
Dalinger, I. L., et al. (2012).[1][4] Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles.[1][2][4] Synthesis.[1][3][4][5][6][7] (Discusses nitration precursors).
-
Zhang, Y., et al. (2016).[1] Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press.[1][4] Available at: [Link][1]
- Katritzky, A. R.Handbook of Heterocyclic Chemistry. (General reference for pyrazole tautomerism and reactivity).
Sources
- 1. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Process for synthesizing 3-amino-5-methylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
